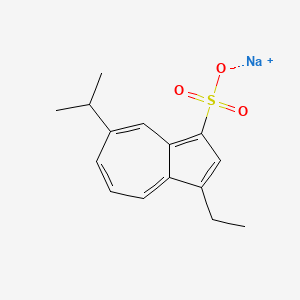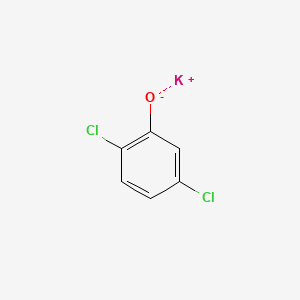
Titanium-47
Übersicht
Beschreibung
Titanium-47 is an isotope of the chemical element titanium, which has the symbol Ti and atomic number 22 . It is found in nature only as an oxide and can be reduced to produce a lustrous transition metal with a silver color, low density, and high strength . The name titanium is derived from the Titans, the sons of the Earth goddess of Greek mythology .
Synthesis Analysis
Titanium catalysis has been used in the synthesis of fine chemicals . The titanium compound was characterized by single-crystal X-ray structure analysis, ESI-MS, 13C, and 1H NMR spectroscopy, solid-state and solution UV–Vis, IR vibrational, and luminescence spectroscopies and molecular orbital calculations .
Molecular Structure Analysis
Titanium has a hexagonal close-packed (hcp) crystal structure . The titanium compound was characterized by single-crystal X-ray structure analysis .
Chemical Reactions Analysis
Titanium-47 can be produced from titanium targets based on nuclear reactions . Titanium offers new approaches and alternative pathways/mechanisms that are complementary to late transition metal-based catalysis . Titanium reacts with oxygen at red heat temperatures and with chlorine at 550°C .
Physical And Chemical Properties Analysis
Titanium has a melting point of 1660 +/- 10°C, boiling point of 3287°C, specific gravity of 4.54, with a valence of 2, 3, or 4 . Pure titanium is a lustrous white metal with low density, high strength, and high corrosion resistance . It is resistant to dilute sulfuric and hydrochloric acids, moist chlorine gas, most organic acids, and chloride solutions .
Wissenschaftliche Forschungsanwendungen
1. Solid-State NMR Spectroscopy Applications
Titanium, including its isotope Titanium-47, has a wide array of applications, particularly in areas like aerospace, automotive industries, biomedical implants, electronics, and photocatalysis. Solid-State NMR (SSNMR) spectroscopy, utilizing Titanium-47, provides detailed information about the local environment of titanium in these materials. This method helps in understanding the local electronic, magnetic, and structural environment around titanium, which is crucial for its applications in various industries (Lucier & Huang, 2016).
2. Theranostic Applications
Titanium-47 is also explored in the field of medicine, particularly in theranostic applications. The production of isotopes like Scandium-47, using Titanium-47 as a target, is a significant area of research for targeted radiotherapy and theranostics. This includes the investigation of efficient production routes for such isotopes, which have promising applications in cancer treatment (Barbaro et al., 2022).
3. Aerospace and Bioengineering Applications
Titanium and its alloys are widely used in safety-critical structures in aerospace and aircraft engines. Recent research has been focusing on integrating design with manufacturing for cost-effectiveness and predictive capability through computational materials engineering tools. This includes studies on phase transformations and mechanical behavior of titanium alloys (Banerjee & Williams, 2013).
4. Biomedical Applications
Titanium's biocompatibility makes it a preferred material for biomedical applications, especially in implants. Recent research has focused on the nanotechnology aspect, exploring optimal surface topographies for bioapplications. Titanium implants with specific surface properties have shown to increase osteoblast adhesion, influencing bone formation and overall implant success (Kulkarni et al., 2015).
5. Photocatalysis and Energy Applications
Titanium dioxide (TiO2), associated with Titanium-47, is extensively used in photocatalysis, solar cells, and environmental pollution removal. Research has been directed towards improving its optical absorption properties to enhance photocatalytic activities. This includes studies on black TiO2 nanomaterials and their fabrication methods for various energy and environmental applications (Chen, Liu, & Huang, 2015).
Zukünftige Richtungen
Recent advances in additive manufacturing, wherein the desired components are directly 3D printed from pre-alloyed powders/wires have given a definite advantage for cost-prohibitive titanium alloys . This review article discusses challenges in the processing, mechanical properties and microstructure evolution of various grades of titanium alloys .
Relevant Papers
- "NMR spectroscopy of electroceramics – Applications to lead-free perovskite oxides" .
- "Recent advances in processing of titanium alloys and titanium aluminides for space applications: A review" .
- "A Review on Additive Manufacturing of Titanium Alloys for Aerospace Applications: Directed Energy Deposition and Beyond" .
- "Advances in Sintering of Titanium Aluminide: A Review" .
Eigenschaften
IUPAC Name |
titanium-47 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQQCXQSZGOHL-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[47Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931729 | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.9517575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium-47 | |
CAS RN |
14304-90-6 | |
| Record name | Titanium, isotope of mass 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
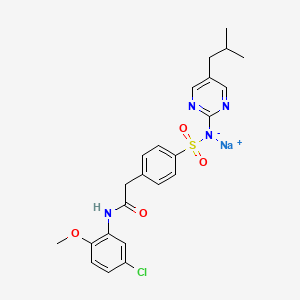
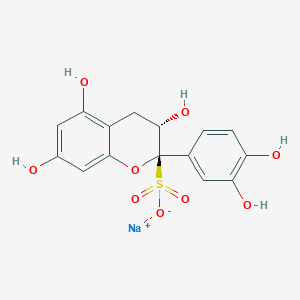
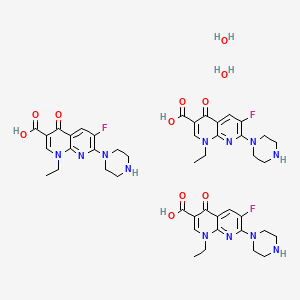
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)

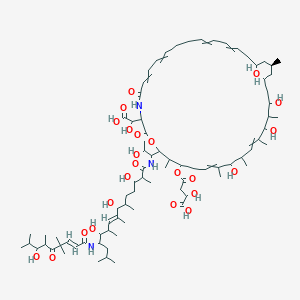

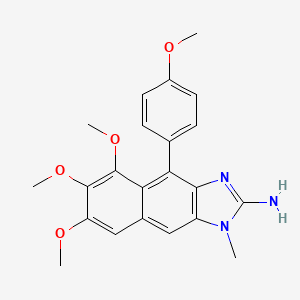
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
